REACTION_CXSMILES
|
[CH:1]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N+:21]([O-])=O)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:24]([Mg]Br)=[CH2:25].[Cl-].[NH4+]>O1CCCC1>[CH:1]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:16]=1[NH:21][CH:25]=[CH:24]2)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
11.95 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
is then stirred for 2 hours 50 minutes from −40° C. to 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then lowered to −40° C.
|
Type
|
CUSTOM
|
Details
|
hydrolysed at 0° C.
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography over silica gel (petroleum ether/ethyl acetate: 9/1)
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Reaction Time |
50 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC=1C=CC=C2C=CNC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |